Phenylphosphonothioic acid O-(p-nitrophenyl) O-propyl ester
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Overview
Description
BRN 2893141, also known as [3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride, is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique bicyclo[1.1.1]pentane structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 2893141 typically involves the reaction of 3,5-difluorophenylboronic acid with 1-bicyclo[1.1.1]pentanyl methanesulfonyl chloride under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of BRN 2893141 follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling reaction.
Chemical Reactions Analysis
Types of Reactions
BRN 2893141 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl chloride group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
BRN 2893141 has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BRN 2893141 involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to changes in their function.
Comparison with Similar Compounds
BRN 2893141 can be compared with other similar compounds such as:
3,5-Difluorophenylboronic acid: Shares the difluorophenyl group but lacks the bicyclo[1.1.1]pentane structure.
1-Bicyclo[1.1.1]pentanyl methanesulfonyl chloride: Shares the bicyclo[1.1.1]pentane structure but lacks the difluorophenyl group.
The uniqueness of BRN 2893141 lies in its combination of the bicyclo[1.1.1]pentane structure with the difluorophenyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
88239-47-8 |
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Molecular Formula |
C15H16NO4PS |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
(4-nitrophenoxy)-phenyl-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C15H16NO4PS/c1-2-12-19-21(22,15-6-4-3-5-7-15)20-14-10-8-13(9-11-14)16(17)18/h3-11H,2,12H2,1H3 |
InChI Key |
TWGPYMBTSRQKFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOP(=S)(C1=CC=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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